

# An In-depth Technical Guide to the Patent Landscape of EO-1428

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

EO-1428 is a small molecule identified in patent literature as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). Its chemical name is (2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone[1][2][3][4][5][6]. While a singular, foundational patent detailing the initial synthesis and characterization of EO-1428 is not readily apparent in the public domain, its mention across numerous patents highlights its significance as a tool compound and potential therapeutic agent in various disease contexts. This review synthesizes the available patent literature to provide a comprehensive overview of EO-1428 for researchers, scientists, and drug development professionals.

## **Core Compound Information**

Based on the available data, the core characteristics of EO-1428 are summarized below.



| Feature             | Data                                                                                | Reference                              |
|---------------------|-------------------------------------------------------------------------------------|----------------------------------------|
| IUPAC Name          | (2-Methylphenyl)-[4-[(2-amino-<br>4-bromophenyl)amino]-2-<br>chlorophenyl]methanone | [1][2][3][4][5]                        |
| Molecular Formula   | C20H16BrCIN2O                                                                       | [6]                                    |
| CAS Number          | 359871-29-9                                                                         | Not explicitly found in search results |
| Mechanism of Action | p38 MAPK Inhibitor                                                                  | [7][8][9][10][11][12]                  |

# **Therapeutic Applications in Patent Literature**

EO-1428 is cited in patents related to a variety of therapeutic areas, underscoring the broad potential of p38 MAPK inhibition.



| Therapeutic Area          | Patented Application                                                                                                                                | Patent/Application Number                                    |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Neurology/Nerve Targeting | As a component in methods for targeting neurons or nerves, potentially for diagnostic or therapeutic delivery.                                      | US8685372B2[1]                                               |
| Muscular Dystrophy        | For the treatment of Facioscapulohumeral Muscular Dystrophy (FSHD) by reducing DUX4 and downstream gene expression.                                 | US10342786B2[7],<br>US10537560B2[12]                         |
| Oncology                  | In combinatorial cancer therapies, for example, with IAP antagonists or bisantrene and its analogs.                                                 | US20160184383A1[11],<br>US11147800B2[9]                      |
| Inflammatory Diseases     | As a potential therapeutic for conditions associated with NLRP inflammasome activity or for local administration in sustained-release formulations. | WO2020086732A1[13],<br>WO2021119482A1[8],<br>EP3508197A1[14] |
| Cell Differentiation      | As a component in methods for generating populations of human blood and blood vessel progenitors from pluripotent stem cells.                       | WO2021207251A1[15]                                           |

# **Experimental Protocols**

Detailed experimental protocols for the synthesis or specific in-vitro/in-vivo testing of EO-1428 are not explicitly described in the reviewed patent literature, as the compound is generally cited as a known p38 inhibitor. The patents typically describe the experimental methods for the novel application or combination being claimed, wherein EO-1428 is used as a tool to establish proof-



of-concept for p38 MAPK inhibition. For instance, in the context of FSHD treatment, a general experimental workflow would involve:

- Cell Culture: Culturing patient-derived myoblasts or other relevant cell lines.
- Compound Treatment: Treating the cells with varying concentrations of EO-1428.
- Gene Expression Analysis: Performing quantitative PCR (qPCR) or RNA-sequencing to measure the expression levels of DUX4 and its downstream target genes.
- Protein Analysis: Utilizing techniques like Western blotting or ELISA to assess the levels of DUX4 protein or other relevant proteins in the signaling pathway.

Researchers interested in replicating studies involving EO-1428 would need to refer to the specific experimental sections of the cited patents for the methodologies related to the particular disease model.

## **Visualizations**

To better illustrate the context in which EO-1428 is discussed in the patent literature, the following diagrams are provided.





Click to download full resolution via product page

Caption: p38 MAPK signaling pathway with the inhibitory action of EO-1428.





Click to download full resolution via product page

Caption: General experimental workflow for patenting a new use of EO-1428.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. US8685372B2 Peptides and aptamers for targeting of neuron or nerves Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EO-1428 | C20H16BrClN2O | CID 9801969 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US10342786B2 P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD - Google Patents [patents.google.com]
- 8. WO2021119482A1 Ingestible device for delivery of therapeutic agent to the gastrointestinal tract Google Patents [patents.google.com]
- 9. US11147800B2 Combinatorial methods to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US20160184383A1 Method of treating cancer Google Patents [patents.google.com]
- 12. US10537560B2 P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD Google Patents [patents.google.com]
- 13. WO2020086732A1 Compounds and compositions for treating conditions associated with nlrp activity Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. WO2021207251A1 Generating populations of human blood and blood vessel progenitors from pluripotent stem cells Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Patent Landscape of EO-1428]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662330#eo-1428-patent-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com